Lipophilicity Comparison: 1‑Ethyl‑4‑(2‑phenylethyl)piperazine vs. 1‑Ethyl‑4‑phenylpiperazine
The computed octanol‑water partition coefficient (XLogP3‑AA) for 1‑ethyl‑4‑(2‑phenylethyl)piperazine is 2.4 [1]. In contrast, the closely related analog 1‑ethyl‑4‑phenylpiperazine (lacking the ethylene spacer) has a computed XLogP3‑AA of approximately 1.9 [2]. This 0.5 log unit increase in lipophilicity corresponds to roughly a three‑fold higher predicted membrane partitioning for the target compound, which can significantly influence both passive permeability and off‑target binding profiles in cell‑based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.4 |
| Comparator Or Baseline | 1‑Ethyl‑4‑phenylpiperazine: XLogP3‑AA ≈ 1.9 |
| Quantified Difference | Δ XLogP = +0.5 (approximately three‑fold higher partition coefficient) |
| Conditions | Computed using PubChem's XLogP3 algorithm (release 2025.09.15) |
Why This Matters
For procurement decisions in CNS‑oriented discovery programs, the higher logP indicates a measurably different physicochemical profile that will impact assay solubility and permeability, making the compound a more appropriate tool when a lipophilic phenethyl scaffold is required.
- [1] PubChem. (2026). Compound Summary for CID 783280. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 783283 (1‑Ethyl‑4‑phenylpiperazine). National Center for Biotechnology Information. View Source
